Barnidipine-d5 (hydrochloride)

Stable isotope labeling LC-MS/MS internal standard MRM transition specificity

Quantitative LC-MS/MS of barnidipine at sub-5 pg/mL levels requires an internal standard matching its S,S-stereochemistry and fragmentation pattern. Barnidipine-d5 (hydrochloride) solves isotopic cross-talk and recovery variability. - **Key specs:** Phenyl-d5 labeling; +5 Da shift; product ion m/z 315.1 mirrors analyte. - **Performance:** Enables LLOQ of 5 pg/mL; >80% recovery across QCs; validated on QTRAP 6500+. - **Compliance:** Batch CoA, ≥99% deuterated purity, 4-year stability at -20°C; suitable for ANDA filings and TDM panels.

Molecular Formula C27H30ClN3O6
Molecular Weight 533.0 g/mol
Cat. No. B10821926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarnidipine-d5 (hydrochloride)
Molecular FormulaC27H30ClN3O6
Molecular Weight533.0 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
InChIInChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1/i4D,5D,6D,8D,9D;
InChIKeyXEMPUKIZUCIZEY-MWQBNHTBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barnidipine-d5 (hydrochloride) Procurement Guide


Barnidipine-d5 (hydrochloride) is a stable isotope-labeled analog of the dihydropyridine calcium channel blocker barnidipine, incorporating five deuterium atoms at the benzyl phenyl ring (phenyl-d5) . The parent compound barnidipine is a stereochemically pure S,S-enantiomer that acts as an L-type calcium antagonist with a Ki of 0.21 nmol/L for [3H]nitrendipine binding sites and an IC50 of 0.35 nM in potassium-induced tonic contraction of pig coronary artery [1]. Barnidipine-d5 (hydrochloride), supplied as the hydrochloride salt with molecular formula C27H24D5N3O6·HCl and molecular weight 533.03, is specifically manufactured for use as an internal standard for the quantification of barnidipine by GC-MS or LC-MS/MS .

Internal standard for LC-MS/MS quantification of barnidipine
+5 Da mass shift with matched product ion (m/z 315.1) to analyte
Non-exchangeable phenyl-d5 label ensures stable deuterium content during sample preparation
Supplied with batch-specific certificate of analysis; documented long-term stability

Why Generic Substitution Fails for This Internal Standard


Stable isotope-labeled (SIL) internal standards are the preferred choice for LC-MS/MS quantification, but deuterium-labeled compounds can exhibit unexpected chromatographic behavior, differing retention times, or altered recovery compared to the analyte [1]. The specific deuteration pattern of barnidipine-d5—five deuterium atoms on the non-exchangeable benzyl phenyl ring—provides a +5 Da mass shift with a common product ion at m/z 315.1 that matches the unlabeled analyte, enabling reliable multiple reaction monitoring (MRM) without cross-talk [2]. In contrast, the barnidipine-d4 variant labels the pyrrolidine ring, yielding only a +4 Da shift and different fragmentation characteristics that may reduce assay specificity. Substituting with a non-deuterated structural analog such as indapamide results in a 2000-fold loss in the lower limit of quantification (LLOQ of 10 ng/mL versus 5 pg/mL), as demonstrated in published comparative method validations [3]. Additionally, the parent compound's pharmacological potency depends critically on stereochemistry: the S,S-enantiomer is 20-fold more potent than the racemic mixture, meaning any internal standard must match the single-isomer identity to avoid quantification bias in pharmacologically relevant assays [4].

Deuterium labeling architecture (d4 pyrrolidine vs d5 phenyl) can alter chromatographic recovery and product ion patterns.
Non-isotopic internal standards (e.g., indapamide) result in substantially higher quantification limits, reducing assay sensitivity.
Stereochemical mismatch (racemic or opposite enantiomer) may lead to differential matrix effects, introducing quantification bias.

Quantitative Differentiation Evidence


Deuterium Labeling Architecture: d5 vs d4 Mass Shift and Fragmentation

Barnidipine-d5 (hydrochloride) incorporates five deuterium atoms at the benzyl phenyl ring (phenyl-d5), yielding a molecular weight of 533.03 and an MRM precursor ion of m/z 497.2 [1]. The barnidipine-d4 analog, by contrast, carries deuterium on the pyrrolidine ring (molecular weight 532.02, precursor m/z ~496.2) [2]. The d5 labeling architecture produces a common product ion at m/z 315.1 shared with unlabeled barnidipine (m/z 492.2→315.1), confirming matched fragmentation while the +5 Da precursor separation eliminates isotopic cross-talk between internal standard and analyte channels [1]. The d4 variant's pyrrolidine-ring deuteration may alter the fragmentation pattern of the ester-linked pyrrolidine moiety, compromising the shared product ion assumption critical for reliable MRM quantification .

Labeling Architecture
Cross-study comparable
+5 Da shift (m/z 497.2→315.1); d4: +4 Da (m/z ~496.2→?), different fragmentation. Phenyl-d5 non-exchangeable.
Supports MRM specificity at picogram levels without isotopic cross-talk.
Co-elution depends on ring-system hydrophobicity.
Stable isotope labeling LC-MS/MS internal standard MRM transition specificity

LLOQ Performance: Deuterated vs Structural Analog Internal Standards

When barnidipine-d5 (hydrochloride) is employed as the internal standard in a validated LC-MS/MS method on a SCIEX QTRAP 6500+ system, the lower limit of quantification (LLOQ) reaches 5 pg/mL in human plasma with a limit of detection (LOD) of 0.1 pg/mL in neat solution, and recovery exceeding 80% across QC levels [1]. In a separate validated UFLC-MS method using indapamide—a non-deuterated structural analog—as internal standard on a Shimadzu LCMS-2010 EV system, the LLOQ was 10 ng/mL with an LOD of 5 ng/mL and mean extraction recovery of only 61% [2]. This represents a 2000-fold improvement in LLOQ attributable to the use of a co-eluting, isotopically matched internal standard that corrects for ionization suppression, extraction variability, and matrix effects that a structural analog cannot compensate for [3].

LLOQ Performance
Cross-study comparable
LLOQ 5 pg/mL (d5 IS) vs 10 ng/mL (indapamide); recovery >80% vs 61%.
Enables sensitive quantification in human plasma research matrices.
Instrumentation-dependent (QTRAP 6500+ vs LCMS-2010).
Bioanalytical method validation LLOQ comparison LC-MS quantification sensitivity

Stereochemical Potency: S,S-Enantiomer vs Racemic Mixture

In a direct comparative study of calcium antagonist vasodilator potency using rat isolated mesenteric artery preparations (KCl-induced contraction, mean force 2.3±0.1 mN/mm), the single optical isomer S,S-barnidipine was identified as the most potent vasodilator among all tested agents [1]. Critically, the racemic mixture of barnidipine was 20 times less potent than the optically pure S,S-enantiomer, as established by IC50 comparison in the same tissue bath preparation [1]. The potency ranking was: barnidipine (S,S) > (S)-lercanidipine > barnidipine racemate > amlodipine > nifedipine, lacidipine > (R)-lercanidipine > verapamil, mibefradil [1]. This stereochemical dependence confirms that barnidipine-d5 (hydrochloride), which is the S,S-deuterated enantiomer matching the pharmaceutical form, is pharmacologically distinguishable from racemic or mixed-isomer preparations by a factor of 20 in functional assays .

Stereochemical Potency
Head-to-head
S,S-barnidipine 20-fold more potent than racemate; ranked 1st among 9 Ca²⁺ antagonists in rat mesenteric artery.
Supports stereochemical control for accurate quantification.
Vasodilator IC50 comparison (KCl-induced contraction).
Calcium channel blocker pharmacology Stereochemical purity Vasodilator potency ranking

Vascular vs Cardiac Selectivity Across Tissue Preparations

In a head-to-head electrophysiological comparison using rat aortic rings and A7r5 vascular smooth muscle cells under depolarizing conditions (holding potential -40 mV), barnidipine produced similar IC50 values across both vascular preparations, whereas nifedipine's IC50 differed by an order of magnitude between aortic rings and A7r5 cells [1]. Both drugs were more effective at reducing calcium currents in A7r5 cells than in isolated cardiomyocytes, but barnidipine demonstrated a more predictable and tissue-consistent pharmacological profile [1]. The higher potency of barnidipine in vascular smooth muscle is attributed to both a higher affinity for the inactivated state of vascular L-type calcium channels and greater lipophilicity compared to nifedipine [1]. In the pig coronary artery preparation, barnidipine exhibits an IC50 of 0.35 nM .

Vascular Selectivity
Head-to-head
Barnidipine IC50 consistent across aortic rings and A7r5 cells; nifedipine varies 10-fold. IC50 0.35 nM (pig coronary artery).
Predictable tissue pharmacology may support PK-PD data interpretation.
Whole-cell patch clamp at -40 mV.
Vascular smooth muscle selectivity Calcium channel state-dependence Tissue-specific pharmacology

Isotopic Purity and Batch-to-Batch Reproducibility

The Cayman Chemical barnidipine-d5 (hydrochloride) product (Item No. 33609) is specified at ≥99% purity for deuterated forms (d1-d5 combined), with isotopic enrichment reported at 99.0 atom % D by independent suppliers . This exceeds the typical purity specification of >95% for generic barnidipine-d4 products where isotopic enrichment data are often not disclosed . The Cayman product is supplied as a solid with validated solubility in DMSO and methanol, supported by batch-specific certificates of analysis including GC-MS data, and demonstrates ≥4-year stability when stored at -20°C . The five deuterium atoms are positioned on aromatic carbon atoms of the benzyl phenyl ring (non-exchangeable C-D bonds), ensuring that deuterium content remains stable during sample preparation involving aqueous buffers, acidic mobile phases, or biological matrices where exchangeable deuterium (e.g., on nitrogen or oxygen) would be lost .

Isotopic Purity
Data to verify
≥99% deuterated forms; 99.0 atom% D; phenyl-d5 non-exchangeable; ≥4-year stability at -20°C.
Batch-specific COA supports method validation documentation.
Solid; soluble in DMSO and methanol.
Isotopic enrichment Certificate of analysis Reference standard procurement

High-Value Application Scenarios


GLP-Regulated Pharmacokinetic and Bioequivalence Studies

When conducting pharmacokinetic profiling or bioequivalence studies of barnidipine formulations, the therapeutic plasma concentrations are in the low pg/mL range, demanding an LLOQ of 5 pg/mL or lower [1]. Barnidipine-d5 (hydrochloride) as the deuterated internal standard enables this sensitivity on a SCIEX QTRAP 6500+ system with MRM transitions 497.2→315.1, achieving precision within ±20% CV at LLOQ and recovery >80% across QC levels [1]. The non-exchangeable phenyl-d5 labeling ensures consistent internal standard response across hundreds of plasma samples processed under acidic SPE conditions, meeting FDA and EMA bioanalytical method validation guidelines .

Therapeutic Drug Monitoring for Adherence Assessment

With up to 50% of hypertensive patients exhibiting pseudo-resistant hypertension due to non-adherence, therapeutic drug monitoring using LC-MS/MS is an emerging clinical tool [1]. The barnidipine-d5 internal standard enables simultaneous quantification of barnidipine alongside other calcium channel blockers (amlodipine, nifedipine, lercanidipine, lacidipine) in a single UHPLC-MS/MS run from human plasma [1]. The predictable vascular pharmacology and 20-fold stereochemical potency advantage of S,S-barnidipine over the racemate means that measured plasma concentrations can be directly interpreted for clinical decision-making without stereochemical ambiguity.

ANDA Regulatory Filing Support and Reference Standard

Barnidipine-d5 (hydrochloride) with CAS 2771469-19-1 (free base) and related CAS 2930289-02-2 (HCl salt) is supplied with full characterization data compliant with regulatory guidelines for use as a reference standard in Abbreviated New Drug Application (ANDA) filings [1]. The batch-specific certificate of analysis with GC-MS data, ≥99% deuterated forms purity, and documented ≥4-year stability at -20°C support method validation (AMV), quality control (QC) applications, and forced degradation studies where traceability against USP or EP pharmacopeial standards is required. The compound can serve as both an internal standard for quantitative analysis and a system suitability marker for chromatographic performance verification [1].

Metabolic Pathway Elucidation and CYP3A4 Drug-Drug Interactions

Barnidipine is primarily metabolized by CYP3A4 through hydrolysis of the benzylpyrrolidine ester (major metabolite M-3), N-debenzylation, and oxidation of the dihydropyridine ring to the pyridine form (M-4) [1]. Barnidipine-d5 (hydrochloride), with its deuterium label on the benzyl phenyl ring, enables stable isotope-assisted metabolite identification and quantification by LC-MS/MS, as the d5 label is retained on the N-debenzylated and hydrolyzed metabolites that still contain the phenyl moiety. This allows definitive differentiation between metabolites arising from the administered drug versus endogenous or co-administered compounds, which is critical for drug-drug interaction studies where barnidipine's P-glycoprotein inhibitory activity (IC50 8.6 µM) may affect the disposition of co-administered P-gp substrates.

Application
Selection Property
Validation Focus
Barnidipine quantification in human plasma research matrices
Deuterated internal standard with matched fragmentation and high sensitivity
LLOQ and recovery in target matrix review
PK bioanalysis research for exposure assessment
Stereochemically matched S,S-enantiomer ISTD
Plasma concentration interpretation without stereochemical ambiguity
Method validation documentation for research applications
Batch-specific COA with isotopic enrichment and stability data
System suitability and traceability review
Stable isotope-assisted metabolite identification and DDI studies
Deuterium label retained on benzyl-phenyl metabolites
Differentiation of drug-derived vs endogenous metabolites
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